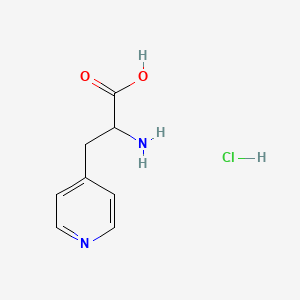

2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUTWKZSBAFEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

This guide provides a comprehensive overview of the synthetic routes for preparing 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest to researchers in drug discovery and medicinal chemistry. The unique pyridyl moiety of this compound offers a versatile scaffold for developing novel therapeutics. This document will delve into two primary, field-proven synthetic strategies: the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution, and the diethyl acetamidomalonate alkylation pathway. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine, is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide sequences can introduce unique conformational constraints and potential for novel biological activity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various research applications. This guide will provide detailed methodologies for the synthesis of this important compound, with a focus on producing enantiomerically pure forms, which are often required for pharmacological studies.

Synthetic Strategies

Two principal and reliable synthetic pathways for 2-Amino-3-(pyridin-4-yl)propanoic acid are detailed below. Each route offers distinct advantages and considerations for the synthetic chemist.

Methodology 1: Erlenmeyer-Plöchl Azlactone Synthesis and Chemoenzymatic Resolution

This classical approach, coupled with a modern enzymatic resolution step, provides a robust method for obtaining enantiomerically pure (S)- or (R)-2-Amino-3-(pyridin-4-yl)propanoic acid. The overall workflow is depicted below.

Figure 1: Workflow for the Erlenmeyer-Plöchl synthesis and enzymatic resolution.

Experimental Protocols for Methodology 1

Step 1: Synthesis of 4-(Pyridin-4-ylmethylene)-2-methyloxazol-5(4H)-one (Azlactone Formation)

The Erlenmeyer-Plöchl reaction is a condensation reaction between an N-acylglycine and an aldehyde, in this case, 4-pyridinecarboxaldehyde, to form an azlactone.[1][2]

-

Reagents and Materials:

-

4-Pyridinecarboxaldehyde

-

N-Acetylglycine

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, combine 4-pyridinecarboxaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.8 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture under reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the azlactone.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired azlactone.

-

Step 2: Hydrolysis of the Azlactone to 2-Acetamido-3-(pyridin-4-yl)acrylic acid

The azlactone ring is opened by hydrolysis to yield the corresponding α,β-unsaturated N-acetylamino acid.[3]

-

Reagents and Materials:

-

4-(Pyridin-4-ylmethylene)-2-methyloxazol-5(4H)-one

-

Sodium Carbonate solution (e.g., 5-10% w/v)

-

Hydrochloric Acid (concentrated)

-

Beaker

-

pH meter or pH paper

-

-

Procedure:

-

Suspend the azlactone from Step 1 in a sodium carbonate solution.

-

Heat the mixture gently with stirring until the solid dissolves and the hydrolysis is complete (monitor by TLC).

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product, 2-acetamido-3-(pyridin-4-yl)acrylic acid, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 3: Catalytic Hydrogenation to N-Acetyl-DL-4-pyridylalanine

The double bond in the dehydroamino acid is reduced by catalytic hydrogenation to yield the racemic N-acetylated amino acid.

-

Reagents and Materials:

-

2-Acetamido-3-(pyridin-4-yl)acrylic acid

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite or other filter aid

-

-

Procedure:

-

Dissolve the 2-acetamido-3-(pyridin-4-yl)acrylic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain racemic N-acetyl-4-pyridylalanine.

-

Step 4: Enzymatic Resolution of N-Acetyl-DL-4-pyridylalanine

α-Chymotrypsin selectively hydrolyzes the L-enantiomer of the N-acetylated amino acid ester to the corresponding acid, allowing for the separation of the two enantiomers.[3][4]

-

Reagents and Materials:

-

N-Acetyl-DL-4-pyridylalanine methyl or ethyl ester (prepared by standard esterification of the product from Step 3)

-

α-Chymotrypsin

-

Phosphate buffer (pH ~7.8)

-

Hydrochloric Acid

-

Ethyl Acetate

-

Separatory funnel

-

-

Procedure:

-

Dissolve the N-acetyl-DL-4-pyridylalanine ester in a minimal amount of a suitable organic solvent (e.g., acetone) and add it to a phosphate buffer solution (pH ~7.8).

-

Add α-chymotrypsin (enzyme to substrate ratio typically 1:50 to 1:100 by weight).

-

Stir the mixture at a controlled temperature (e.g., 25-37 °C) and monitor the progress of the reaction by measuring the amount of acid produced (e.g., by titration with a standard base).

-

When approximately 50% of the ester has been hydrolyzed, stop the reaction by acidifying the mixture to a pH of ~2 with hydrochloric acid. This will precipitate the (S)-N-acetyl-4-pyridylalanine.

-

Collect the precipitated (S)-N-acetyl-4-pyridylalanine by filtration.

-

Extract the aqueous filtrate with ethyl acetate to recover the unreacted (R)-N-acetyl-4-pyridylalanine ester.

-

Step 5: Acid Hydrolysis and Hydrochloride Salt Formation

The N-acetyl group is removed by acid hydrolysis, and the resulting amino acid is converted to its hydrochloride salt.

-

Reagents and Materials:

-

(S)-N-acetyl-4-pyridylalanine or (R)-N-acetyl-4-pyridylalanine ester

-

Hydrochloric Acid (e.g., 6 M)

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

Reflux the separated N-acetyl amino acid or ester in 6 M hydrochloric acid for several hours until the deacetylation is complete (monitor by TLC).

-

Remove the water and excess HCl under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ethanol.

-

Cool the solution and add diethyl ether to precipitate the this compound.

-

Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Methodology 2: Diethyl Acetamidomalonate Synthesis

This method involves the alkylation of diethyl acetamidomalonate, a common starting material for the synthesis of α-amino acids.

Figure 2: Workflow for the diethyl acetamidomalonate synthesis route.

Experimental Protocols for Methodology 2

Step 1: Alkylation of Diethyl Acetamidomalonate

The acidic α-proton of diethyl acetamidomalonate is removed by a base to form an enolate, which then acts as a nucleophile to displace the chloride from 4-(chloromethyl)pyridine.[3][5]

-

Reagents and Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

4-(Chloromethyl)pyridine hydrochloride

-

Absolute ethanol

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under a nitrogen atmosphere.

-

Add diethyl acetamidomalonate (1.0 eq) to the sodium ethoxide solution and stir until a clear solution is formed.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The residue can be purified by column chromatography or taken directly to the next step.

-

Step 2: Hydrolysis and Decarboxylation

The ester and amide functionalities are hydrolyzed, followed by decarboxylation of the resulting malonic acid derivative to yield the racemic amino acid.[6]

-

Reagents and Materials:

-

Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate

-

Hydrochloric Acid (concentrated)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Add the crude product from Step 1 to concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis and decarboxylation are complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude racemic this compound.

-

Step 3: Resolution of Racemic 2-Amino-3-(pyridin-4-yl)propanoic acid

The racemic amino acid can be resolved into its enantiomers using classical methods, such as diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid), or through enzymatic methods.

Step 4: Hydrochloride Salt Formation

If the resolution step yields the free amino acid, it can be converted to the hydrochloride salt as described in Step 5 of Methodology 1.

Data Summary

| Step | Methodology 1 (Erlenmeyer-Plöchl) | Methodology 2 (Malonic Ester) |

| Starting Materials | 4-Pyridinecarboxaldehyde, N-Acetylglycine | Diethyl Acetamidomalonate, 4-(Chloromethyl)pyridine |

| Key Intermediates | Azlactone, Dehydroamino acid, N-Acetyl amino acid | Alkylated malonic ester |

| Resolution Method | Enzymatic (α-Chymotrypsin) on N-acetyl derivative | Classical or enzymatic on the final amino acid |

| Typical Overall Yield | Moderate | Moderate to Good |

| Advantages | Well-established classical reaction, chemoenzymatic resolution. | Direct formation of the carbon skeleton. |

| Disadvantages | Multiple steps, potential for low yields in some steps. | Requires resolution of the final product. |

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The choice between the Erlenmeyer-Plöchl azlactone synthesis and the diethyl acetamidomalonate pathway will depend on the specific requirements of the researcher, including available starting materials, desired scale, and access to resolution technologies. Both methods, when carefully executed, provide access to this valuable non-proteinogenic amino acid. The detailed protocols and underlying chemical principles presented in this guide are intended to empower researchers to confidently synthesize this compound for their drug discovery and development endeavors.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

Mishra, A. et al. (2008). Synthesis and evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica Sciencia, 50(1), 89-98. Available at: [Link].

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride?. ResearchGate. Available at: [Link].

- WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.

- Frankel, M., Cordova, S., & Breuer, M. (1953). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society, 75(15), 3845-3845.

-

diethyl acetamidomalonate. Organic Syntheses. Available at: [Link].

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link].

-

Moussa, A., Meffre, P., Martinez, J., & Rolland, V. (2012). Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. Amino acids, 42(4), 1339-1348. Available at: [Link].

-

Kotha, S., & Singh, K. (2004). N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. Tetrahedron Letters, 45(52), 9611-9614. Available at: [Link].

-

O'Donnell, C., & Connon, S. J. (2008). A simple and efficient method for the synthesis of Erlenmeyer azlactones. UCD Research Repository. Available at: [Link].

-

Erlenmeyer-Plöchl azlactone and amino acid synthesis. chemeurope.com. Available at: [Link].

-

A Heterogeneous approach to synthesis of azlactones. (2022). International Journal of Creative Research Thoughts, 10(3). Available at: [Link].

-

In-solution Chymotrypsin Enzymatic Digestion. University of Cambridge. Available at: [Link].

- Al-Salahi, R., & Marzouk, M. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Letters of Chemistry, Physics and Astronomy, 10, 1-23.

- Boulanger, W. (n.d.).

-

Yagupolskii, L. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1869. Available at: [Link].

-

In-solution Chymotrypsin Enzymatic Digestion. Mass Spectrometry Research Facility. Available at: [Link].

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link].

-

Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. The Journal of biological chemistry, 189(2), 447-453. Available at: [Link].

- US3444201A - Process for preparing phenylalkylamines by catalytic hydrogenation of aziridines. Google Patents.

- Yagupolskii, L. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1869.

- US6429332B1 - Catalyst for production of acrylic acid and method for production of acrylic acid by the use of the catalyst. Google Patents.

- 162358-08-9 | Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate. Pharmaffiliates. Available at: https://www.pharmaffiliates.com/en/products/details/162358-08-9.

-

Duey, J. (1957). The Alkylation of Diethyl Acetamidomalonate With Various Halides (Master's thesis, Southwest Texas State Teachers College). Texas State University Digital Collections. Available at: [Link].

- US20110166384A1 - Catalyst for producing acrylic acid and process for producing acrylic acid using the catalyst. Google Patents.

-

Wroblowski, B., et al. (2005). Simulation of the activation of α-chymotrypsin: Analysis of the pathway and role of the propeptide. Biophysical journal, 89(4), 2460–2472. Available at: [Link].

-

Zhang, Y., et al. (2019). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 43(3), 1367-1374. Available at: [Link].

-

1,3-Diethyl 2-(acetylamino)-2-(2-(4-octylphenyl)ethyl)propanedioate. PubChem. Available at: [Link].

-

4-Hydroxy-4-methyl-5-tosylhexahydropyrimidin-2-imines: Synthesis and different dehydration pathways. ResearchGate. Available at: [Link].

-

Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl). Journal of Advanced Zoology. Available at: [Link].

Sources

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 5. N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis | Semantic Scholar [semanticscholar.org]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(pyridin-4-yl)propanoic Acid Hydrochloride

Introduction

2-Amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine, is a non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry and drug development. Its incorporation into peptides can introduce unique structural constraints and potential for novel biological activity, owing to the presence of the pyridine ring.[1] The hydrochloride salt form of this amino acid is often utilized to enhance its solubility and stability.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, with a focus on the monohydrochloride salt.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a detailed examination of the experimental methodologies required for a thorough physicochemical characterization. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring the overall quality and efficacy of any potential therapeutic agent derived from this compound.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Amino-3-(pyridin-4-yl)propanoic acid and its hydrochloride salt is presented below. It is important to note that while data for the free base and dihydrochloride are available, specific experimental data for the monohydrochloride is not extensively documented in publicly accessible literature. Therefore, this guide places a strong emphasis on the robust methodologies for their determination.

| Property | Value | Source |

| Chemical Structure | ||

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 202.64 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not extensively documented; reported as 206 °C (dec.) for a related form.[3] The hydrochloride salt is expected to have a distinct melting behavior, likely with decomposition. | |

| Solubility | Dihydrochloride is soluble in water (3.33 mg/mL) and DMSO (5 mg/mL).[4][5] The monohydrochloride is expected to be water-soluble. | |

| pKa Values (Predicted) | pKa₁ (Carboxylic Acid): ~1.95 | [6] |

| pKa₂ (Pyridinium Ion): ~5-6 | [7] | |

| pKa₃ (Ammonium Ion): Not explicitly predicted, but expected to be in the typical range for α-amino groups. | ||

| UV-Vis Absorption | λmax at ~258 nm in aqueous solution, characteristic of the pyridine ring.[8] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the experimental choices is discussed to provide a deeper understanding of the analytical processes.

Potentiometric Titration for pKa Determination

The pKa values of an ionizable compound are critical as they dictate its charge state at a given pH, which in turn influences its solubility, permeability, and receptor-binding interactions. For this compound, three ionizable groups are of interest: the carboxylic acid, the pyridine nitrogen, and the α-amino group. Potentiometric titration is a robust and widely used method for the accurate determination of pKa values.[1][9]

-

Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).

-

Titration with NaOH: The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

-

pH Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. The equivalence points can be more accurately identified by plotting the first or second derivative of the titration curve.[9]

-

Choice of Titrant: A strong base (NaOH) is used to ensure a sharp and well-defined titration curve, allowing for accurate determination of the equivalence points.

-

Inert Atmosphere: Purging the solution with nitrogen before and during the titration is recommended to minimize the absorption of atmospheric CO₂, which can form carbonic acid and interfere with the accurate determination of the pKa values.[10]

-

Ionic Strength Adjustment: Maintaining a constant ionic strength, for example by adding a background electrolyte like KCl, can minimize the effect of changing ionic strength on the activity coefficients of the ions in solution, leading to more accurate pKa determination.[10]

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile Determination

The solubility of a drug candidate is a critical determinant of its bioavailability. A comprehensive solubility profile in various aqueous and organic solvents is essential for formulation development.

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, including water, buffered solutions at different pH values (e.g., pH 2, 4.5, 6.8, 7.4), and organic solvents (e.g., ethanol, methanol, DMSO).[11]

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspensions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]

-

Shake-Flask Method: This method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Validated Analytical Method: The use of a specific and validated analytical method ensures that the measured concentration accurately reflects the amount of dissolved compound.

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, flowability, and processing of a solid drug substance.[13] Dynamic Vapor Sorption (DVS) is a powerful technique for characterizing the hygroscopic nature of a material.[14]

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

Experimental Program: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25 °C). A typical program involves a drying step at 0% relative humidity (RH), followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and then a corresponding stepwise decrease back to 0% RH.

-

Data Collection: The DVS instrument continuously measures the change in mass of the sample as a function of RH and time.

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the equilibrium mass change versus RH. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).[15]

-

Isothermal Conditions: Maintaining a constant temperature is critical as temperature affects both the water activity and the sorption properties of the material.

-

Equilibrium Criterion: The instrument uses a pre-defined equilibrium criterion (e.g., a change in mass of less than 0.002% over 5 minutes) to ensure that true equilibrium is reached at each RH step.

-

Sorption-Desorption Cycle: Performing a full sorption and desorption cycle can reveal information about the reversibility of water uptake and potential phase changes, such as deliquescence or hydrate formation.

Caption: Dynamic Vapor Sorption (DVS) experimental workflow.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, melting point, and presence of solvates or polymorphs.[16]

-

Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. TGA can identify the temperature at which the compound decomposes and can quantify the amount of volatile components, such as water or residual solvents.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content.

-

Controlled Atmosphere: The choice of atmosphere (inert or oxidative) can influence the thermal events observed. An inert atmosphere is typically used to study thermal decomposition without combustion.

-

Heating Rate: The heating rate can affect the temperature and resolution of thermal events. A slower heating rate generally provides better resolution.

Structural Characterization

XRPD is a powerful technique for characterizing the solid-state form of a crystalline material. It provides a unique "fingerprint" that can be used to identify the crystalline form, assess its purity, and detect polymorphism.[17]

For an unambiguous determination of the three-dimensional atomic arrangement, single-crystal X-ray diffraction is the definitive technique.[18] Growing suitable single crystals can be a challenging but rewarding endeavor, as it provides precise information on bond lengths, bond angles, and intermolecular interactions.

Conclusion

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in research and drug development. While some basic information is available, a comprehensive experimental characterization is crucial. This guide has outlined the key physicochemical parameters and provided detailed, field-proven methodologies for their determination. By following these protocols and understanding the rationale behind the experimental choices, researchers can generate the high-quality, reliable data needed to advance their scientific endeavors.

References

-

AZoM. (2018, September 27). Understanding the Dynamic Vapor Sorption Characterization of Pharmaceuticals. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Ferreira, L. A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(5), 1539.

-

TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

-

Hiden Isochema. (2018, September 27). Understanding the Dynamic Vapor Sorption Characterization of Pharmaceuticals. AZoM. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Redalyc. Conceptual approach to thermal analysis and its main applications. [Link]

-

Bradford Scholars. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

-

NIH. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

CETCO. simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

-

University of Baghdad Digital Repository. QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. [Link]

-

NIH. X-Ray Crystallography of Chemical Compounds. [Link]

-

NIH. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

Synpeptide. Guidelines for Peptide Dissolving. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bachem.com [bachem.com]

- 12. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. azom.com [azom.com]

- 15. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 16. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DSpace [bradscholars.brad.ac.uk]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an in-depth exploration of the integrated analytical strategies required for unambiguous structure confirmation. The narrative emphasizes the causality behind experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and trustworthiness in the data generated. Methodologies covered include synthesis and purification, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section provides detailed, step-by-step protocols, data interpretation insights, and the rationale for technique selection, culminating in a holistic approach to structure elucidation.

Introduction: The Importance of Unambiguous Structure Elucidation

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural formality but a cornerstone of scientific and regulatory integrity. The validation of analytical methods is a critical requirement by regulatory bodies like the FDA to ensure that the methods used are accurate, specific, reproducible, and reliable.[2][3]

This compound, a derivative of alanine, presents a unique analytical challenge due to the presence of a chiral center, an aromatic heterocyclic ring, and multiple functional groups. This guide will walk through a logical and synergistic workflow, demonstrating how a combination of spectroscopic and crystallographic techniques can provide a comprehensive and definitive structural assignment.

Synthesis and Purification: Establishing the Foundation

A well-defined synthesis and purification protocol is the first step in ensuring the integrity of the analyte. A plausible synthetic route for this compound is adapted from the established synthesis of its 3-pyridyl isomer.[1]

Synthetic Pathway

The synthesis involves a condensation reaction between pyridine-4-carboxaldehyde and glycine to form a Schiff base, followed by reduction and subsequent formation of the hydrochloride salt.[1]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis

-

Condensation: In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) and glycine (1.1 eq) in a suitable solvent such as methanol. Add a catalytic amount of a mild base (e.g., NaOH).

-

Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Work-up: After the reaction is complete, quench with water and acidify with dilute HCl to a pH of ~2.

-

Purification of the Free Base: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde. Adjust the pH of the aqueous layer to ~7 with a base (e.g., NaHCO₃) to precipitate the free amino acid. Filter and wash the solid with cold water.[1]

-

Hydrochloride Salt Formation: Suspend the purified free base in a minimal amount of ethanol and add a stoichiometric amount of concentrated HCl. The hydrochloride salt will precipitate.

-

Final Purification: Recrystallize the product from an ethanol/water mixture to achieve high purity (>95%).[1]

Spectroscopic Analysis: Unraveling the Connectivity

Spectroscopic techniques provide the primary evidence for the molecular structure by probing the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for de novo structure elucidation of small molecules in solution.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete assignment.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, crucial for identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the molecular skeleton.

Diagram 2: NMR Elucidation Workflow

Caption: Workflow for structural assembly using NMR data.

The following table summarizes the predicted chemical shifts for this compound in D₂O. These are estimations based on known data for similar structures.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hα | ~4.5 (t) | Cα: ~55 |

| Hβ | ~3.5 (d) | Cβ: ~38 |

| Py-H2, H6 | ~8.8 (d) | Py-C2, C6: ~150 |

| Py-H3, H5 | ~7.9 (d) | Py-C3, C5: ~125 |

| COOH | Not observed in D₂O | COOH: ~175 |

-

Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of D₂O.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 500 MHz or higher NMR spectrometer.

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Data Interpretation:

-

Assign the proton signals based on their chemical shifts, multiplicities, and integrations.

-

Use the COSY spectrum to confirm the -CH(α)-CH₂(β)- fragment.

-

Use the HSQC spectrum to assign the carbon signals directly attached to protons.

-

Utilize the HMBC spectrum to confirm the connectivity between the propanoic acid backbone and the pyridine ring. Key correlations to look for are from Hβ to Py-C3/C5 and Py-C4, and from Hα to the COOH carbon.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecular formula and structure through fragmentation analysis.[6]

-

High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and, consequently, the elemental composition of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS): Provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions.

-

Molecular Ion: The expected m/z for the protonated molecule [M+H]⁺ is C₈H₁₁N₂O₂⁺, with a calculated exact mass of 167.0815.

-

Key Fragmentation Pathways: Common fragmentation patterns for amino acids include the loss of water (H₂O) and the carboxyl group (as CO or COOH).[7][8] The pyridine ring is relatively stable, but can lose HCN.[9][10] A characteristic fragment would be the loss of the carboxyl group, leading to an ion at m/z 121.07.

Diagram 3: Predicted MS Fragmentation

Caption: Predicted major fragmentation pathways in MS/MS.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into an ESI-qTOF or Orbitrap mass spectrometer. Acquire full scan MS and MS/MS spectra.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amine salt) | 2800-3200 (broad) |

| C=O (Carboxylic Acid) | ~1730 |

| C=C, C=N (Pyridine) | ~1600, ~1500 |

| C-N | ~1200 |

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[11][12]

Rationale for X-ray Crystallography

-

Unambiguous Connectivity: Provides direct evidence of the atomic connectivity.

-

Stereochemistry: Determines the absolute stereochemistry of chiral centers.

-

Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters.[12]

Diagram 4: X-ray Crystallography Workflow

Caption: General workflow for single-crystal X-ray diffraction.

Data Integration and Validation: A Self-Validating System

The trustworthiness of the final structure assignment relies on the convergence of data from all analytical techniques. Each technique should act as a cross-validation for the others.

-

The molecular formula determined by HRMS must be consistent with the atoms identified by NMR and FTIR.

-

The connectivity established by 2D NMR must match the fragmentation patterns observed in MS/MS.

-

The final, refined X-ray crystal structure should be consistent with all spectroscopic data.

Furthermore, all analytical methods must be validated to ensure they are fit for their intended purpose, in line with FDA and ICH guidelines.[14][15][16] This includes demonstrating specificity, accuracy, precision, and robustness for each method.

Conclusion

The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining the strengths of synthesis, NMR, MS, FTIR, and X-ray crystallography, a complete and unambiguous structural assignment can be achieved. The emphasis on the rationale behind experimental choices and the establishment of a self-validating analytical workflow ensures the scientific rigor and integrity of the results, which is paramount in the field of drug development.

References

-

Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Retrieved from [Link]

-

FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Analytical Methods Validation for FDA Compliance. (2020). RXinsider. Retrieved from [Link]

-

FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]

-

Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. (n.d.). ACS Publications. Retrieved from [Link]

-

Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. (2016). Reddit. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Eaton, S. S., & Eaton, G. R. (1999). X Ray crystallography. Postgraduate Medical Journal, 75(889), 653–664. [Link]

-

Pell, A. J., Williamson, M. P., & Waltho, J. P. (2011). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Crystal Growth & Design, 11(7), 2683-2693. [Link]

-

Ishida, H., & Yamada, M. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(12), 2097. [Link]

-

Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Pyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. (2019). Journal of Biological Chemistry, 294(40), 14594-14605. [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1835-1845. [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(5), 391-402. [Link]

-

Five reasons to label your proteins for NMR studies using cell-free systems. (2019). Synthelis. Retrieved from [Link]

-

Why choose NMR?. (n.d.). University of Oxford. Retrieved from [Link]

-

1 H (a) and 13 C (b) NMR spectra of.... (n.d.). ResearchGate. Retrieved from [Link]

-

An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. (2001). Organic Process Research & Development, 5(6), 628-632. [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Relevant FTIR peaks for titration studies. (a) An overview of the.... (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2012). Journal of Mass Spectrometry, 47(6), 756-764. [Link]

-

Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (2013). Chemical Research in Toxicology, 26(7), 1075-1086. [Link]

-

Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PLOS ONE, 19(2), e0297491. [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]

- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]

- 3. rxinsider.com [rxinsider.com]

- 4. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Pyridine [webbook.nist.gov]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. fda.gov [fda.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]

The Multifaceted Biological Activity of 4-Pyridylalanine Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Importance of the Pyridylalanine Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of biological efficacy, synthetic accessibility, and tunable physicochemical properties is relentless. Among the myriad of unnatural amino acids, 4-pyridylalanine (4-Pal), a structural analogue of phenylalanine where a phenyl ring is replaced by a pyridine moiety, has emerged as a particularly versatile building block.[1] Its incorporation into peptides and small molecules can significantly modulate their biological activity, offering a strategic advantage in the design of therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of 4-pyridylalanine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and provide actionable protocols to empower your research endeavors.

I. Synthetic Strategies: Crafting the 4-Pyridylalanine Core and its Derivatives

The synthetic route to 4-pyridylalanine and its derivatives is a critical first step that dictates the feasibility of downstream applications. The choice of a particular synthetic strategy is often a balance between stereochemical control, yield, and the desired complexity of the final molecule.

Chemoenzymatic Synthesis of Enantiomerically Pure 4-Pyridylalanine

For applications in peptide synthesis, obtaining enantiomerically pure L- or D-4-pyridylalanine is paramount. Chemoenzymatic methods offer an elegant solution, combining the precision of enzymatic reactions with the versatility of organic synthesis.[3]

Rationale: This approach leverages the high stereoselectivity of enzymes like α-chymotrypsin to resolve racemic mixtures, providing access to the desired enantiomer with high purity, which is crucial for predictable biological activity in chiral environments like protein binding sites.[4]

Experimental Protocol: Chemoenzymatic Resolution of N-Acyl-4-pyridylalanine Methyl Ester [3]

-

Synthesis of Racemic N-Acetyl-4-pyridylalanine:

-

React 4-picolylamine with ethyl acetamidomalonate in the presence of a suitable base (e.g., sodium ethoxide) to yield the diethyl 2-acetamido-2-((pyridin-4-yl)methyl)malonate.

-

Hydrolyze and decarboxylate the malonate derivative using acidic or basic conditions to obtain racemic N-acetyl-4-pyridylalanine.

-

-

Esterification:

-

Convert the N-acetyl-4-pyridylalanine to its methyl ester using standard esterification methods (e.g., methanol with a catalytic amount of acid).

-

-

Enzymatic Resolution:

-

Dissolve the racemic N-acetyl-4-pyridylalanine methyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.8).

-

Add α-chymotrypsin to the solution. The enzyme will selectively hydrolyze the L-enantiomer of the ester to the corresponding carboxylic acid.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).

-

-

Separation:

-

Once the reaction reaches approximately 50% conversion, stop the reaction.

-

Extract the unreacted D-ester with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer to protonate the L-acid and then extract it with an organic solvent.

-

-

Deprotection:

-

Hydrolyze the N-acetyl group from the separated enantiomers using acidic conditions (e.g., refluxing in 6N HCl) to yield enantiomerically pure L- and D-4-pyridylalanine.

-

Synthesis of Biologically Active Derivatives

Building upon the 4-pyridylalanine core, a diverse array of derivatives with varied biological activities can be synthesized. Here, we detail the synthesis of two exemplary classes: pyridine-ureas with anticancer properties and 4-aminopyridine-peptide conjugates for neurodegenerative disorders.

1.2.1. Synthesis of Pyridine-Urea Derivatives as VEGFR-2 Inhibitors

Rationale: The urea functional group is a key pharmacophoric feature in many kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in cancer.[5] By combining the pyridine moiety with a urea linkage, novel derivatives with potential anti-angiogenic and anticancer activity can be generated.

Experimental Protocol: Synthesis of a 4-Pyridyl-Urea Derivative [5]

-

Starting Material Preparation:

-

Begin with a suitable aminopyridine precursor. For instance, 4-aminopyridine can be used as a starting point.

-

-

Urea Formation:

-

React the aminopyridine with a substituted isocyanate in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The isocyanate can be commercially available or synthesized from the corresponding amine and phosgene or a phosgene equivalent.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyridine-urea derivative.

-

1.2.2. Synthesis of 4-Aminopyridine-Peptide Conjugates for Neurodegenerative Disorders

Rationale: 4-Aminopyridine is a potassium channel blocker known to enhance neurotransmitter release, but its clinical use is limited by toxicity.[6] Conjugating it to a peptide fragment, particularly one with β-secretase inhibitory activity, aims to reduce toxicity and potentially create a multi-target therapeutic for diseases like Alzheimer's.[6][7]

Experimental Protocol: Solid-Phase Synthesis of a 4-Aminopyridine-Peptide Conjugate [6][8]

-

Resin Preparation:

-

Start with a suitable resin for solid-phase peptide synthesis (e.g., Rink amide resin).

-

-

Fmoc-Amino Acid Coupling:

-

Sequentially couple Fmoc-protected amino acids to the resin using a standard coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF).

-

After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

-

-

4-Aminopyridine Coupling:

-

For the final coupling step, activate the carboxylic acid of a suitable linker (if necessary) and react it with 4-aminopyridine. Alternatively, a pre-formed 4-aminopyridine derivative with a carboxylic acid handle can be coupled to the N-terminus of the peptide on the resin.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, cleave the peptide-conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

-

Purification:

-

Precipitate the crude product in cold diethyl ether.

-

Purify the peptide-conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

-

II. Diverse Biological Activities of 4-Pyridylalanine Derivatives

The incorporation of the 4-pyridylalanine moiety imparts a wide range of biological activities to small molecules and peptides. This section explores some of the most significant therapeutic areas where these derivatives have shown promise.

Anticancer Activity

The pyridine ring is a common feature in many approved anticancer drugs. 4-Pyridylalanine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

2.1.1. VEGFR-2 Inhibition

Mechanism of Action: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] 4-Pyridylalanine-containing compounds, particularly pyridine-ureas, have been shown to act as potent inhibitors of VEGFR-2 kinase activity.[5] They typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade.

Signaling Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5z.com [5z.com]

- 7. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

The Strategic Integration of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride in Modern Peptide Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the research applications of 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, a non-canonical amino acid increasingly recognized for its potential to enhance the therapeutic properties of peptide-based drug candidates. We will delve into its strategic incorporation in medicinal chemistry, with a focus on its impact on peptide structure, function, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction: The Rise of Non-Canonical Amino Acids in Peptide Therapeutics

The therapeutic landscape is witnessing a resurgence of interest in peptide-based drugs, driven by their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these challenges, offering a vast chemical space beyond the 20 proteinogenic amino acids.[1][2][3][4][] 2-Amino-3-(pyridin-4-yl)propanoic acid, commonly known as 4-pyridylalanine (4-Pal), is a prominent example of a UAA that provides unique structural and physicochemical properties to peptides.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | CymitQuimica[6] |

| Molecular Weight | 202.64 g/mol | CymitQuimica[6] |

| Appearance | White to off-white solid | MedchemExpress[7] |

| Synonyms | 4-Pyridylalanine, (S)-2-Amino-3-(pyridin-4-yl)propanoic acid, H-4-Pal-OH | PubChem[8] |

| Chirality | Exists as L-(S) and D-(R) enantiomers | PubChem[8] |

Core Applications in Peptide Modification

The pyridine ring of 4-pyridylalanine introduces a unique combination of aromaticity and hydrophilicity, making it a valuable tool for modulating the properties of peptides.

Enhancing Solubility and Modulating Physicochemical Properties

A significant challenge in peptide drug development is poor aqueous solubility. The incorporation of 4-pyridylalanine has been shown to enhance the solubility of peptides without compromising their biological activity.[6] This is attributed to the basic nitrogen atom in the pyridine ring, which can be protonated at physiological pH, thereby increasing the overall polarity of the peptide.

A notable example is the modification of glucagon analogs. Glucagon, a peptide hormone used to treat severe hypoglycemia, suffers from poor solubility and stability in solution. Researchers have demonstrated that replacing hydrophobic amino acids with 4-pyridylalanine in glucagon analogs significantly improves their aqueous solubility and chemical stability, making them more suitable for pharmaceutical formulation.[6]

Modulating Receptor Binding and Biological Activity

The introduction of 4-pyridylalanine can profoundly influence the interaction of a peptide with its target receptor. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which can either enhance or alter the binding affinity and selectivity of the peptide.

Somatostatin receptors, particularly subtype 2 (SST2), are overexpressed in many neuroendocrine tumors (NETs). Radiolabeled somatostatin analogs are therefore crucial for the diagnosis and treatment of these cancers. Research has shown that incorporating 4-pyridylalanine into somatostatin antagonists can modulate their binding affinity and pharmacokinetic properties.[1][2] The regioisomeric position of the nitrogen atom in the pyridylalanine ring (2-Pal, 3-Pal, or 4-Pal) allows for fine-tuning of the peptide's interaction with the SST2 receptor, leading to optimized tumor targeting and imaging characteristics.[1][2]

Key Research Areas and Future Directions

The versatility of this compound extends beyond solubility enhancement and receptor modulation.

Development of Neuroactive Peptides

The structural similarity of the pyridyl group to neurotransmitter moieties suggests a potential role for 4-pyridylalanine-containing peptides in neuroscience. While this area is less explored, the ability of the pyridine ring to cross the blood-brain barrier and interact with central nervous system receptors opens up possibilities for developing novel neuroactive peptides for treating neurological disorders.

Probes for Positron Emission Tomography (PET) Imaging

The development of novel PET imaging agents is a critical area of research in oncology. The synthesis of radiolabeled amino acids that are selectively taken up by tumor cells allows for non-invasive visualization of tumors. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][2][6]triazol-4-yl]propanoic acid, a derivative of pyridylalanine, has been investigated as a PET tracer for brain tumor imaging, demonstrating the potential of this scaffold in developing new diagnostic tools.

Experimental Protocols

Chemoenzymatic Synthesis of Enantiomerically Pure 4-Pyridylalanine

The synthesis of enantiomerically pure 4-pyridylalanine is crucial for its application in peptide synthesis. Chemoenzymatic methods offer an efficient route to obtain the desired stereoisomer. A general strategy involves the resolution of a racemic mixture of a suitable precursor using an enzyme like α-chymotrypsin.

Workflow for Chemoenzymatic Synthesis of L-4-Pyridylalanine:

Caption: Chemoenzymatic synthesis of L-4-pyridylalanine.

Incorporation of Fmoc-L-4-Pyridylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 4-pyridylalanine into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]

Step-by-Step Protocol for Manual Fmoc-SPPS:

-

Resin Selection and Swelling:

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[11]

-

Wash the resin thoroughly with DMF to remove excess piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-L-4-pyridylalanine (3-5 equivalents relative to the resin substitution) and a coupling reagent such as HATU (3-5 equivalents) in DMF.[13]

-

Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to allow the coupling reaction to proceed.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.[12]

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents.

-

-

Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[12]

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

SPPS Workflow Diagram:

Caption: Simplified Somatostatin Receptor 2 (SST2) signaling pathway.

Glucagon Receptor Signaling

Glucagon analogs modified with 4-pyridylalanine interact with the glucagon receptor, another GPCR. [7][14][15]In contrast to SST2, the glucagon receptor couples to a stimulatory G protein (Gs). [6][14]This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). [6][15][16]PKA then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to an increase in blood glucose levels. [14][15][16] Glucagon Receptor Signaling Pathway Diagram:

Sources

- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]

- 8. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. wernerlab.weebly.com [wernerlab.weebly.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. cusabio.com [cusabio.com]

- 15. news-medical.net [news-medical.net]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-Amino-3-(pyridin-4-yl)propanoic Acid Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Noncanonical Amino Acid

2-Amino-3-(pyridin-4-yl)propanoic acid, commonly known as 4-pyridylalanine (4-Pal), is a noncanonical, heterocyclic amino acid that has emerged as a pivotal building block in medicinal chemistry and peptide drug design. Its structure, featuring a pyridine ring attached to an alanine backbone, imparts unique physicochemical properties that researchers leverage to overcome challenges in drug development, such as poor solubility and suboptimal receptor affinity. This guide provides a comprehensive technical overview of its hydrochloride salt forms, focusing on the synthesis, properties, and applications of its chiral enantiomers, which are critical for designing stereospecific therapeutics.

The hydrochloride salt forms enhance the compound's stability and aqueous solubility, making them ideal for use in research and pharmaceutical development. It is crucial to distinguish between the different stereoisomers and their corresponding salt forms, as these distinctions are vital for stereospecific synthesis and pharmacological activity.

Table 1: CAS Number Identification

| Compound Name | Stereochemistry | Salt Form | CAS Number |

| 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | (R)-enantiomer | Hydrochloride | 174096-41-4 |

| 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | (S)-enantiomer | Dihydrochloride | 178933-05-4 |

| 3-(4-Pyridyl)-L-alanine (free base of the (S)-enantiomer) | (S)-enantiomer | Free Base | 37535-49-2 |

Physicochemical Properties: The Foundation of Application

The unique properties of 4-pyridylalanine stem from the interplay between the amino acid moiety and the basic pyridine ring. The hydrochloride salt form ensures that the compound is typically a white to off-white crystalline solid with improved handling characteristics and solubility in aqueous media.

Key Physicochemical Parameters

-

Molecular Formula: C₈H₁₁ClN₂O₂ (monohydrochloride) | C₈H₁₂Cl₂N₂O₂ (dihydrochloride)

-

Molecular Weight: 202.64 g/mol (monohydrochloride) | 239.10 g/mol (dihydrochloride)

-

Solubility: The hydrochloride salts are significantly more soluble in water compared to the free base. For instance, the (S)-dihydrochloride has a reported aqueous solubility of approximately 3.33 mg/mL.[2] It also shows solubility in DMSO, but care must be taken as hygroscopic DMSO can affect solubility.[2] The enhanced aqueous solubility is a primary reason for its use in modifying poorly soluble peptides.[2][3]

Synthesis and Chiral Purity: Crafting the Building Blocks

The synthesis of enantiomerically pure 2-Amino-3-(pyridin-4-yl)propanoic acid is crucial for its application in drug development. Both chemical and enzymatic methods have been developed to achieve high chiral purity.

Asymmetric Synthesis Workflow

A common strategy for the asymmetric synthesis of pyridylalanines involves the hydrogenation of a chiral precursor. Below is a representative, generalized workflow.

Caption: Generalized workflow for asymmetric synthesis.

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

-

Condensation: A chiral piperazine-2,5-dione derivative (e.g., from L-alanine) is condensed with 4-pyridinecarboxaldehyde. This step establishes the core structure.

-

Asymmetric Hydrogenation: The resulting chiral 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione is subjected to asymmetric hydrogenation using a chiral catalyst. This is the key stereochemistry-determining step.[4]

-

Hydrolysis: The piperazinedione ring is hydrolyzed under acidic or basic conditions to release the free amino acid.

-

Purification and Salt Formation: The crude amino acid is purified, typically by recrystallization. Treatment with hydrochloric acid yields the desired hydrochloride salt, which can be isolated as a crystalline solid.

The Causality of Application in Drug Development

The incorporation of 4-pyridylalanine into peptide-based drug candidates is a strategic decision driven by its ability to modulate key pharmacological properties. This is not merely a substitution but a rational design choice to enhance therapeutic potential.

Enhancing Aqueous Solubility

-

The Challenge: Many therapeutically interesting peptides, such as glucagon, suffer from poor aqueous solubility and a tendency to aggregate, which complicates their formulation and medicinal use.[3][5]

-

The 4-Pal Solution: The pyridine ring of 4-pyridylalanine is more hydrophilic than the phenyl ring of phenylalanine. Replacing hydrophobic aromatic residues (like phenylalanine or tyrosine) with 4-Pal can disrupt aggregation-prone hydrophobic patches and increase the overall polarity of the peptide.

-

Mechanism of Action: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving interactions with water. At a pH below its pKa, the pyridine ring becomes protonated and positively charged, significantly enhancing aqueous solubility. This has been successfully demonstrated in glucagon analogues where substitution with 3- and 4-pyridylalanine led to enhanced solubility and stability at neutral pH.[3][6]

Modulating Receptor Affinity and Specificity

-

The Rationale: The introduction of a nitrogen atom into the aromatic side chain alters its electronic properties and hydrogen bonding potential, which can lead to new and favorable interactions with the target receptor.

-

Application in Somatostatin Analogues: 4-Pyridylalanine has been incorporated into somatostatin receptor subtype 2 (SST2) antagonists, which are being investigated for the imaging and treatment of neuroendocrine tumors.[7][8] In these analogues, the amino acid at position 3 is crucial for influencing receptor affinity and subtype specificity.[7][8]

-

Observed Effects: Studies on radiolabeled somatostatin antagonists showed that incorporating 4-pyridylalanine at position 3 resulted in high receptor affinity. The hydrophilicity of the resulting peptides was also modulated, which can impact the pharmacokinetic profile of the drug.[8] The precise positioning of the nitrogen atom (as in 2-, 3-, or 4-pyridylalanine) allows for fine-tuning of these interactions.[7][8]

Caption: Rationale for using 4-Pal in peptide design.

Analytical Methods for Quality Control

Ensuring the chemical and chiral purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Chiral HPLC for Enantiomeric Purity

-

Principle: Direct chiral separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

-

Recommended Method: Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of underivatized amino acids.[9] These columns can operate in various modes, including polar ionic, reversed-phase, and polar organic, offering flexibility in method development.[6]

-

Self-Validating Protocol:

-

Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.

-

Mobile Phase: A simple, LC-MS compatible mobile phase such as water:methanol:formic acid can be effective. The ratio should be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).

-

Validation: The method should be validated by running a racemic standard to confirm the separation of the two enantiomer peaks and then analyzing the sample to determine the enantiomeric excess.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-